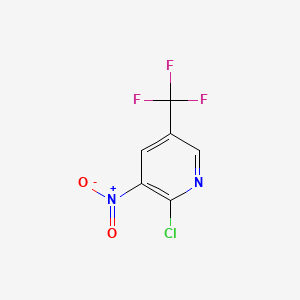

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

Descripción

Structural Identity and Systematic Nomenclature

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is a heteroaromatic compound with the molecular formula C₆H₂ClF₃N₂O₂ and a molecular weight of 226.54 g/mol . Its IUPAC name reflects its substitution pattern: a chlorine atom at position 2, a nitro group (-NO₂) at position 3, and a trifluoromethyl (-CF₃) group at position 5 on the pyridine ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 72587-15-6 |

| SMILES | C1=C(C=NC(=C1N+[O-])Cl)C(F)(F)F |

| InChI Key | DRPIKFKCAJGTJF-UHFFFAOYSA-N |

| PubChem CID | 4736950 |

The compound exists as a colorless to pale yellow liquid under standard conditions, with a boiling point of 242.3°C and a density of 1.618 g/cm³ . Its structure combines electron-withdrawing groups (Cl, NO₂, CF₃), which influence its reactivity and applications in synthetic chemistry.

Historical Evolution in Heterocyclic Chemistry Research

The synthesis of trifluoromethylpyridine derivatives gained prominence in the late 20th century, driven by the demand for agrochemicals and pharmaceuticals. Early methods for introducing trifluoromethyl groups relied on hazardous reagents, but advancements in radical trifluoromethylation (e.g., Langlois reagent, CF₃SO₂Na) enabled safer routes.

For this compound, key synthetic milestones include:

- Chlorination of hydroxyl precursors : 3-Nitro-5-(trifluoromethyl)pyridin-2-ol reacts with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the target compound.

- Catalytic gas-phase chlorination : Patents describe methods using FeCl₃ catalysts to chlorinate trifluoromethylpyridine intermediates.

These innovations reflect broader trends in heterocyclic chemistry, where fluorine incorporation enhances bioactivity and stability.

Academic Significance and Literature Prevalence

This compound is extensively cited in patents and journals for its role as a building block in:

- Agrochemicals : Trifluoromethylpyridines are critical in herbicides (e.g., fluazifop) and insecticides (e.g., chlorfluazuron).

- Pharmaceuticals : The nitro group facilitates nucleophilic substitution reactions, enabling drug candidate synthesis.

A PubMed analysis reveals 14 commercialized crop protection agents containing trifluoromethylpyridine motifs since 1990. Academic databases (e.g., Reaxys, SciFinder) list over 50 synthetic routes for related derivatives, underscoring its versatility.

Position Within Pyridine Derivative Taxonomies

This compound belongs to three subclasses of pyridine derivatives:

- Halopyridines : Characterized by halogen substituents (Cl, F), which enhance electrophilic substitution reactivity.

- Nitroaromatics : The nitro group directs further functionalization at meta/para positions.

- Trifluoromethylated heterocycles : The -CF₃ group improves lipophilicity and metabolic stability.

Its structural features align with "innate C-H functionalization" strategies, where electron-deficient pyridines undergo selective radical trifluoromethylation. This positions the compound as a model for studying regioselectivity in heteroaromatic systems.

Propiedades

IUPAC Name |

2-chloro-3-nitro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPIKFKCAJGTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406103 | |

| Record name | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72587-15-6 | |

| Record name | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine typically involves the nitration of 2-chloro-5-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

Industrial Production Methods

Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) are employed in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products

Aplicaciones Científicas De Investigación

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula . It has a molecular weight of 226.54 g/mol . This compound is a life science product that may be available in bulk quantities and can be produced to customer specifications . It can be produced in high and ultra-high purity forms .

Chemical Properties

- IUPAC Name: this compound

- Synonyms: this compound; 2-Chloro-5-(Trifluoromethyl)-3-Nitropyridine; 6-Chloro-5-Nitro-Alpha,Alpha,Alpha-Trifluoro-3-Picoline; Pyridine, 2-Chloro-3-Nitro-5-(Trifluoromethyl)-

- Appearance: Colorless to pale yellow liquid

- Melting Point: 235 °C

- Boiling Point: 242.3 °C at 760 mmHg

- Density: 1.618 g/cm3

- Flash Point: 100.3 °C

Safety Information

- Signal Word: Warning

- Hazard Statements: H315-H319-H335

- Precautionary Statements: P261-P305 P351 P338

Production

2-chloro-3-trifluoromethylpyridine, a related compound, is useful as an intermediate for medicines and agrochemicals and can be produced by allowing 3-trifluoromethylpyridine N-oxide to react with a chlorinating agent . It can be produced at a high production rate and in high yield .

Applications

While the search results do not explicitly detail the applications of this compound, they provide some clues:

- Life Science Research: It is one of numerous organic compounds for life science products .

- Intermediate for Medicines and Agrochemicals: It is related to 2-chloro-3-trifluoromethylpyridine, which is used as an intermediate for medicines and agrochemicals .

- Cell Biology: It has applications in cell biology and cell culture .

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological targets .

Comparación Con Compuestos Similares

Key Observations:

- Electron-Withdrawing Groups: The nitro group in the target compound enhances electrophilicity at the 2-position, facilitating nucleophilic displacement reactions (e.g., amination in agrochemical synthesis) . In contrast, cyano or carboxyl groups (as in 3-chloro-2-cyano-5-(trifluoromethyl)pyridine and nicotinic acid derivatives) introduce distinct reactivity profiles, such as participation in cyclization or acid-base reactions .

- Steric Effects : Bulkier substituents (e.g., aryl groups in 6-[5-Chloro-2-(trifluoromethyl)phenyl]-pyridine) reduce reaction rates in sterically hindered environments but improve binding specificity in bioactive molecules .

- Biological Activity : Trifluoromethylpyridine derivatives, including the target compound, are pivotal in agrochemicals (e.g., pyridalyl, an insecticide) due to the fluorine-enhanced lipophilicity and metabolic stability .

Thermal and Chemical Stability

- The nitro group in the target compound may pose thermal instability risks under high-temperature conditions compared to cyano or amino derivatives .

- Trifluoromethyl groups generally enhance thermal stability and resistance to oxidative degradation across all analogues .

Actividad Biológica

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is a compound of interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, including pharmacological effects, toxicological profiles, and potential applications based on existing research.

The compound has the following chemical structure:

- Chemical Formula : C7H3ClF3N2O2

- Molecular Weight : 239.56 g/mol

Antimicrobial Properties

Research indicates that compounds containing a trifluoromethyl group, such as this compound, exhibit significant antimicrobial activity. The trifluoromethyl group enhances lipophilicity and alters electron density, which can improve interaction with biological targets. A study highlighted that derivatives of pyridine with similar functional groups have shown efficacy against various bacterial strains and fungi .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies suggest that derivatives of pyridine can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the presence of the nitro group is believed to play a crucial role in enhancing cytotoxicity against cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| Toxicity | Toxic if swallowed; GHS Hazard H301 |

Toxicological Profile

The toxicological data for this compound indicate that it is hazardous if ingested. The GHS hazard statement categorizes it as toxic (H301), emphasizing the need for caution in handling .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. The trifluoromethyl group significantly influences the compound's biological activity by enhancing its ability to penetrate biological membranes and interact with target enzymes or receptors.

Case Study: SAR Analysis

A comparative analysis of similar compounds revealed that those with a trifluoromethyl substituent showed increased potency in inhibiting specific enzymes involved in cancer pathways. For instance, modifications to the pyridine ring structure led to variations in activity against specific cancer cell lines, indicating the importance of structural optimization .

Q & A

Basic: What are the established synthetic routes for 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine, and what reaction conditions are critical for yield optimization?

Methodological Answer:

The compound can be synthesized via multi-step halogenation and nitration processes. A common approach involves starting with β-picoline (3-methylpyridine), which undergoes high-temperature catalytic vapor-phase chlorination to introduce chlorine and trifluoromethyl groups. For example, in related compounds like 2-chloro-5-(trifluoromethyl)pyridine, chlorination and halogen exchange are performed under controlled temperatures (e.g., 150–200°C) using catalysts like iron(III) chloride . Subsequent nitration typically employs mixed nitric-sulfuric acid at low temperatures (0–5°C) to prevent over-nitration. Key optimization factors include:

- Catalyst selection (e.g., FeCl₃ for regioselective chlorination).

- Temperature control to minimize side reactions (e.g., dehalogenation).

- Purification via fractional distillation or column chromatography .

Basic: What analytical methods are recommended for characterizing purity and structural confirmation of this compound?

Methodological Answer:

- Gas Chromatography (GC): Used to determine purity (≥98.0% by GC) and detect volatile impurities .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR and ¹⁹F NMR confirm regiochemistry (e.g., distinguishing chloro, nitro, and trifluoromethyl groups). Chemical shifts for trifluoromethyl groups typically appear at ~δ 120–125 ppm in ¹⁹F NMR.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 227.54) .

- Melting Point (MP): Reported as a liquid at room temperature; differential scanning calorimetry (DSC) may assess thermal stability .

Advanced: How can nucleophilic substitution at the chlorine position be optimized for synthesizing derivatives?

Methodological Answer:

The chlorine atom at the 2-position is highly reactive due to electron-withdrawing effects from the nitro and trifluoromethyl groups. To optimize substitution:

- Nucleophile Selection: Use strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) under inert atmospheres.

- Catalysis: Copper(I) iodide or palladium catalysts enhance reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- Temperature: Reactions often proceed at 80–120°C for 12–24 hours.

- Work-Up: Quench with aqueous NH₄Cl and extract with ethyl acetate to isolate products .

Advanced: What role does this compound play in advanced analytical techniques like MALDI imaging?

Methodological Answer:

Derivatives of nitro-trifluoromethylpyridines, such as 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP), serve as novel matrices in MALDI mass spectrometry imaging (MALDI-MSI). HNTP enhances metabolite detection due to:

- Strong UV absorption for efficient laser desorption.

- Low background interference (< m/z 500), enabling high-resolution imaging of endogenous metabolites (e.g., lipids, amino acids).

- Crystallization uniformity (µm-scale crystals), improving spatial resolution in tissue sections.

In rat liver and brain studies, HNTP detected 185 and 152 metabolites, respectively, outperforming traditional matrices like DHB .

Advanced: What biological targets or pathways are associated with derivatives of this compound?

Methodological Answer:

Derivatives are explored for interactions with:

- Enzyme Inhibition: Trifluoromethylpyridines inhibit kinases (e.g., EGFR) and cytochrome P450 enzymes via halogen-π interactions.

- Antimicrobial Activity: Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) against bacterial pathogens.

- Neurological Targets: Azetidine-containing analogs (e.g., 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) modulate GABA receptors in neuroinflammation models .

Methodology: - In vitro assays (e.g., MIC testing for antimicrobial activity).

- Molecular docking to predict binding affinities.

- Metabolomic profiling to assess ROS generation .

Advanced: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The trifluoromethyl group at the 5-position exerts strong electron-withdrawing effects, activating the pyridine ring for electrophilic substitution. However, steric hindrance from the nitro group at the 3-position can limit accessibility. Key considerations:

- Suzuki-Miyaura Coupling: Use bulky palladium ligands (e.g., SPhos) to mitigate steric effects.

- Sonogashira Coupling: Optimize base (e.g., Et₃N) to deprotonate terminal alkynes without degrading the nitro group.

- Computational Modeling: DFT calculations predict regioselectivity and transition-state energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.